molecular formula C18H18O4 B14438308 1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one CAS No. 75114-69-1

1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one

Cat. No.: B14438308
CAS No.: 75114-69-1
M. Wt: 298.3 g/mol
InChI Key: KZOARBQGIQVJDQ-UHFFFAOYSA-N
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Description

1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a benzoyl group attached to a dimethoxyphenyl ring, with a propanone moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-benzoyl-4,5-dimethoxybenzene is reacted with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethoxyphenyl)propan-1-one
  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

Comparison: 1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one is unique due to the presence of both benzoyl and dimethoxy groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for diverse applications .

Properties

CAS No.

75114-69-1

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1-(2-benzoyl-4,5-dimethoxyphenyl)propan-2-one

InChI

InChI=1S/C18H18O4/c1-12(19)9-14-10-16(21-2)17(22-3)11-15(14)18(20)13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3

InChI Key

KZOARBQGIQVJDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC

Origin of Product

United States

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